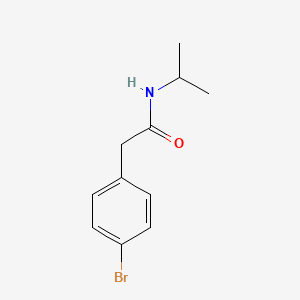
2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide
Overview
Description
2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide is an organic compound with the molecular formula C13H7Cl3N2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
The synthesis of 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,4-dichloroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its biological effects.
Comparison with Similar Compounds
2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide can be compared with other similar compounds such as:
2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide: This compound has a similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide: Another structural isomer with different chlorine atom positions, leading to variations in chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-10-4-2-8(18(20)21)6-9(10)13(19)17-7-1-3-11(15)12(16)5-7/h1-6H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTAHNHKWVZHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967006 | |
| Record name | 2-Chloro-N-(3,4-dichlorophenyl)-5-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328258-98-6, 5258-68-4 | |
| Record name | 2-Chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328258-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3,4-dichlorophenyl)-5-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5583583.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5583588.png)
![N,3,5,7-tetramethyl-N-[(2-methyl-4-pyridinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5583589.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5583593.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5583597.png)
![(4aS*,8aR*)-1-butyl-6-[(4-oxo-4H-chromen-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5583599.png)
![1-(5-{[(3S)-3-(dimethylamino)azepan-1-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5583607.png)
![2-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5583615.png)
![3-isobutyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5583620.png)
![3-({[(1-phenyl-1H-tetrazol-5-yl)methyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5583631.png)
![1-[2-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5583639.png)
![(4-METHOXYPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5583660.png)

